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molecular formula C10H15Cl2N B7798450 Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

Cat. No. B7798450
M. Wt: 220.14 g/mol
InChI Key: PYIXYEMKFUOLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101595B2

Procedure details

2-[benzyl(methyl)amino]ethanol was added dropwise to an excess of SOCl2 (50 eq.) and the mixture heated at 35° C. for 16 h. Volatiles were removed in vacuo and the residual oil triturated with Et2O to give the title compound as a white solid in quantitative yield. MS (ES+) m/z 184 (M+H)+; 186 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH3:12])[CH2:9][CH2:10]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=S(Cl)[Cl:15]>>[Cl-:15].[CH2:1]([NH+:8]([CH3:12])[CH2:9][CH2:10][Cl:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual oil triturated with Et2O

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C1=CC=CC=C1)[NH+](CCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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